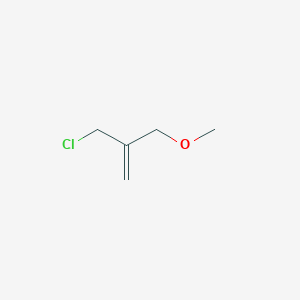
2-(Chloromethyl)-3-methoxyprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-methoxyprop-1-ene is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ether and an important intermediate in organic synthesis. This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyprop-1-ene can be achieved through several methods. One common method involves the reaction of 3-methoxyprop-1-ene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes elimination to yield the desired product.
Another method involves the reaction of 3-methoxyprop-1-ene with hydrogen chloride (HCl) gas in the presence of a catalyst such as zinc chloride (ZnCl2). This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial production, this compound is typically synthesized using the hydrogen chloride gas method. The reaction is carried out in a continuous flow reactor, where 3-methoxyprop-1-ene is mixed with hydrogen chloride gas and passed over a catalyst bed containing zinc chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2-(Chloromethyl)-3-methoxyprop-1-ene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-methoxyprop-1-ene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion. In oxidation reactions, the methoxy group is oxidized to form an aldehyde or carboxylic acid. In reduction reactions, the chloromethyl group is reduced to form an alcohol.
類似化合物との比較
2-(Chloromethyl)-3-methoxyprop-1-ene can be compared with other similar compounds, such as:
2-(Chloromethyl)-3-methoxypropane: This compound has a similar structure but lacks the double bond present in this compound. It is less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2-methoxyprop-1-ene: This compound has the methoxy and chloromethyl groups in different positions. It has different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-3-methoxyprop-1-ene: This compound has a bromomethyl group instead of a chloromethyl group. It is more reactive in nucleophilic substitution reactions due to the higher reactivity of the bromine atom.
The uniqueness of this compound lies in its specific reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C5H9ClO |
|---|---|
分子量 |
120.58 g/mol |
IUPAC名 |
2-(chloromethyl)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H9ClO/c1-5(3-6)4-7-2/h1,3-4H2,2H3 |
InChIキー |
IKLYZTSFOHVKLK-UHFFFAOYSA-N |
正規SMILES |
COCC(=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



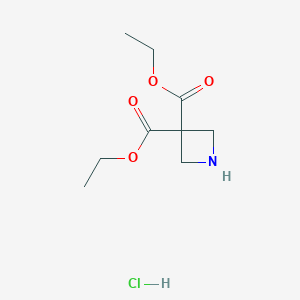


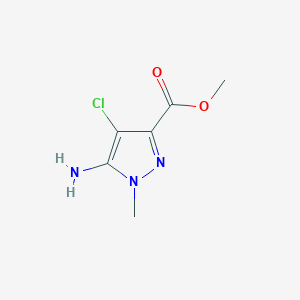
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
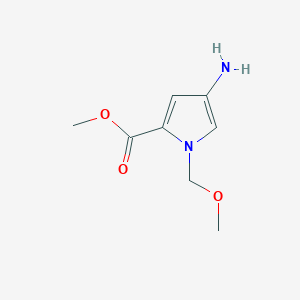
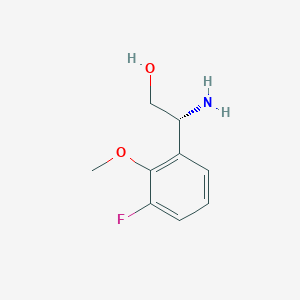
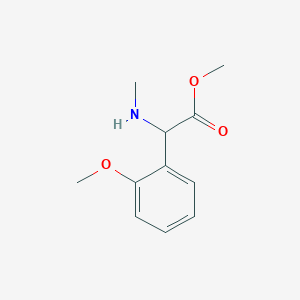
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

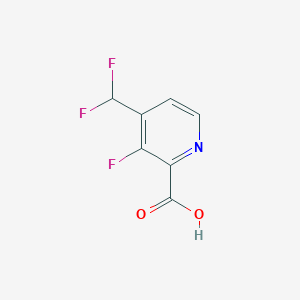
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)

